Cas no 230642-94-1 (2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane)
2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane Chemical and Physical Properties
Names and Identifiers
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- 2-(3-bromo-5-chlorophenyl)-1,3-dioxolane
- ITWDCENUEYGQAZ-UHFFFAOYSA-N
- 2-(3-bromo-5-chloro-phenyl)-[1,3]dioxolane
- 2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane
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- MDL: MFCD28360678
- Inchi: 1S/C9H8BrClO2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9H,1-2H2
- InChI Key: ITWDCENUEYGQAZ-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=C1)C1OCCO1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 173
- Topological Polar Surface Area: 18.5
2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB515552-5 g |
2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane, 95%; . |
230642-94-1 | 95% | 5g |
€326.70 | 2023-05-18 | |
| abcr | AB515552-10 g |
2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane, 95%; . |
230642-94-1 | 95% | 10g |
€520.60 | 2023-05-18 | |
| abcr | AB515552-25 g |
2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane, 95%; . |
230642-94-1 | 95% | 25g |
€973.80 | 2023-05-18 | |
| abcr | AB515552-5g |
2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane, 95%; . |
230642-94-1 | 95% | 5g |
€287.90 | 2025-02-20 | |
| abcr | AB515552-10g |
2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane, 95%; . |
230642-94-1 | 95% | 10g |
€451.20 | 2025-02-20 | |
| abcr | AB515552-25g |
2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane, 95%; . |
230642-94-1 | 95% | 25g |
€835.90 | 2025-02-20 | |
| Aaron | AR01RHUQ-5g |
1,3-Dioxolane, 2-(3-bromo-5-chlorophenyl)- |
230642-94-1 | 95% | 5g |
$409.00 | 2025-02-12 | |
| Aaron | AR01RHUQ-10g |
1,3-Dioxolane, 2-(3-bromo-5-chlorophenyl)- |
230642-94-1 | 95% | 10g |
$695.00 | 2025-02-12 | |
| abcr | AB515552-100g |
2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane, 95%; . |
230642-94-1 | 95% | 100g |
€2398.50 | 2024-08-02 | |
| Ambeed | A646573-1g |
2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane |
230642-94-1 | 97% | 1g |
$93.0 | 2024-04-21 |
2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane
Recent Advances in the Study of 2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane (CAS: 230642-94-1)
The compound 2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane (CAS: 230642-94-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its dioxolane ring and halogenated phenyl group, has shown promising potential in various applications, including drug discovery and material science. Recent studies have focused on its synthesis, structural properties, and biological activities, providing new insights into its utility as a building block for more complex molecules.
One of the key areas of research has been the optimization of synthetic routes for 2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient, high-yield synthesis using a palladium-catalyzed coupling reaction, which significantly reduced the production of unwanted byproducts. This advancement is particularly relevant for scaling up production in pharmaceutical manufacturing, where purity and yield are critical factors.
In addition to its synthetic applications, 2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane has been investigated for its potential biological activities. Preliminary in vitro studies have indicated that this compound exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. Researchers are now exploring its derivatives as potential candidates for anti-inflammatory drugs, with a focus on improving selectivity and reducing off-target effects.
Another noteworthy development is the use of 2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane as a precursor in the synthesis of novel materials. A recent study in Advanced Materials highlighted its role in the development of organic semiconductors, where its unique electronic properties contribute to enhanced charge transport characteristics. This application could pave the way for more efficient optoelectronic devices.
Despite these promising findings, challenges remain in fully understanding the compound's mechanism of action and optimizing its applications. Future research directions may include detailed pharmacokinetic studies, toxicity profiling, and further structural modifications to enhance its efficacy and safety. The ongoing exploration of 2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane underscores its versatility and potential to impact multiple domains within chemical biology and pharmaceutical sciences.
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